molecular formula C23H21N3O4 B2537287 (Z)-ethyl 4-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate CAS No. 637755-63-6

(Z)-ethyl 4-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

Cat. No. B2537287
CAS RN: 637755-63-6
M. Wt: 403.438
InChI Key: ZYQVUOSGBPQPOK-BOPFTXTBSA-N
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Description

The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a naphtho-furan group, which is a polycyclic aromatic system, and a carboxylate ester group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a polycyclic system. The pyrimidine ring and the naphtho-furan system would likely contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its degree of aromaticity, the presence of polar functional groups, and the overall size and shape of the molecule .

Scientific Research Applications

Renewable Petrochemicals

A study by Pacheco et al. (2015) in ACS Catalysis discusses the use of furan derivatives in the synthesis of biobased terephthalic acid precursors, essential for renewable PET production. They identify main side products in the synthesis of such furan derivatives, which are crucial for developing more sustainable petrochemical processes (Pacheco et al., 2015).

Antimicrobial Activity

Ravindra et al. (2008) in Arkivoc explored the antimicrobial activity of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones, which are related to the mentioned compound. The study emphasizes the potential of these compounds in developing new antimicrobial agents (Ravindra et al., 2008).

Molecular Structure Analysis

A study conducted by Low et al. (1996) in Acta Crystallographica Section C-crystal Structure Communications focuses on the molecular conformation of related pyrimidinone derivatives in solid state. This research is vital for understanding the chemical properties and potential applications of these compounds (Low et al., 1996).

Synthesis of Fused Heterocycles

Ergun et al. (2014) in Tetrahedron presented the synthesis of a novel class of compounds, including ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate, which are structurally related to the specified compound. The study highlights the methods of intramolecular cyclization to form fused ring systems, which is crucial in medicinal chemistry (Ergun et al., 2014).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research could potentially explore the synthesis, properties, and potential applications of this compound in more detail .

properties

IUPAC Name

ethyl 4-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-5-29-22(28)18-14(4)30-21-16-9-7-6-8-15(16)20(27)17(19(18)21)11-24-23-25-12(2)10-13(3)26-23/h6-11,27H,5H2,1-4H3/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAWERBPPJIFIT-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=NC(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)/C=N/C4=NC(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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